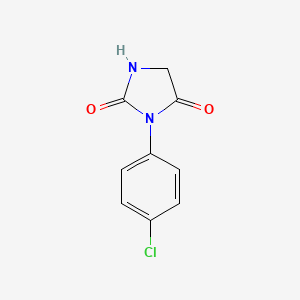

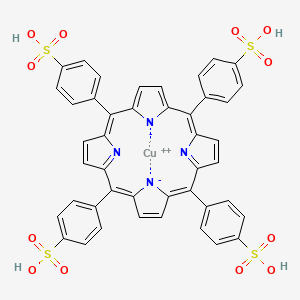

5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II)

説明

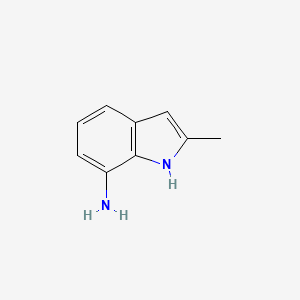

5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II) (TSPP-Cu) is a porphyrin derivative that has been widely studied for its potential applications in biomedical research. The compound has a unique structure which allows it to be used in a variety of ways, from the synthesis of other compounds to the detection of biological molecules. TSPP-Cu has been used in a variety of scientific research applications, including imaging, drug delivery, and sensing of biomolecules.

科学的研究の応用

Kinetic Determination in Serum

5,10,15,20-Tetrakis(4-sulfonatophenyl)-21H,23H-porphine copper(II) has been utilized in kinetic methods for determining copper(II) and zinc(II) in serum. This application takes advantage of the differential rate of metal ion incorporation into the compound for precise measurements of these ions in biological samples (Funahashi et al., 1986).

Study of Ion-Association Adsorption

The compound has been studied for its interfacial ion-association adsorption properties. This research focuses on the adsorptivity of porphyrins in various environments, which is critical in understanding its behavior at liquid-liquid interfaces, impacting its applications in chemical and biological systems (Saitoh & Watarai, 1997).

Intracellular Delivery and Photodynamic Therapy

It has also been explored for its potential in intracellular delivery and photodynamic therapy. Studies have shown that its entanglement with specific cyclodextrins can facilitate transportation into tumor cells, indicating its potential use in tumor-targeted therapies (Mazzaglia et al., 2003).

Fluorescence Quenching Studies

The compound's fluorescence quenching properties have been investigated, contributing to a deeper understanding of its interactions with other molecules. This is significant for applications in sensing technologies and analytical chemistry (Pant et al., 2001).

Biomedical Applications

Its interaction with biological systems and potential in biomedical applications has been studied. For example, its use in synthesizing copper(II) complexes and examining their biological effects suggests potential applications in medicinal chemistry and drug development (Boscencu et al., 2010).

Thermoelectric Properties

Research on its thermoelectric properties, particularly in metal complexes, contributes to understanding its potential in materials science and electronic applications (Allan et al., 1989).

作用機序

Target of Action

The primary targets of 5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II) are several receptor targets, including B-cell lymphoma 2 (BCL-2) and other related proteins BCL-xL, MCL-1, or A1 . These proteins play a crucial role in regulating cell death and survival, and their dysregulation is often associated with cancer.

Mode of Action

The compound interacts with its targets through a process known as molecular docking. This involves the compound binding to its target proteins, leading to changes in their function . The binding affinity of the compound with human serum albumin has been determined using UV-vis absorption spectroscopy and predicted using molecular docking .

Biochemical Pathways

It is known that the compound’s interaction with its targets can influence various cellular processes, potentially including those involved in cell death and survival .

Result of Action

The compound’s action results in the inhibition of the cancer cell line through its interactions with HIS and MET AA residues from BCL-2, MCL-1, and β-catenin receptors or through its low estimated free energy of binding when interacting with A1 and BCL-B receptors . This suggests that the compound could have potential therapeutic applications in cancer treatment.

Action Environment

The action of 5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II) can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to bind to its targets . More research is needed to fully understand how different environmental factors influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

copper;4-[10,15,20-tris(4-sulfophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4O12S4.Cu/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYAOHXWXCVHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)[N-]3)S(=O)(=O)O.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28CuN4O12S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)

![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)

![1-Acetyl-3,3-dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144722.png)